N-(2-(1H-indol-3-yl)ethyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(1H-indol-3-yl)ethyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)propanamide is a complex organic compound that features both indole and pyridazinone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as indole-3-acetic acid and 3-methyl-6-oxopyridazine.
Step-by-Step Synthesis:
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The indole moiety can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: The pyridazinone ring can be reduced to its corresponding dihydropyridazine using hydrogenation catalysts such as palladium on carbon.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 3-methyl position of the pyridazinone ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Formation of dihydropyridazine derivatives.
Substitution: Formation of substituted pyridazinone derivatives.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.
Catalysis: Potential use in catalytic processes due to its unique structure.
Biology
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes involved in disease pathways.
Receptor Binding: Studied for its ability to bind to certain biological receptors, influencing cellular processes.
Medicine
Drug Development: Explored as a lead compound in the development of new pharmaceuticals, particularly for its anti-inflammatory and anticancer properties.
Industry
Material Science:
Mechanism of Action
The mechanism of action of N-(2-(1H-indol-3-yl)ethyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)propanamide involves its interaction with specific molecular targets such as enzymes and receptors. The indole moiety is known to interact with various biological targets, while the pyridazinone ring can modulate the compound’s overall activity and specificity. These interactions can influence signaling pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(1H-indol-3-yl)ethyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide
- N-(2-(1H-indol-3-yl)ethyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)butanamide
Uniqueness
N-(2-(1H-indol-3-yl)ethyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)propanamide is unique due to its specific combination of indole and pyridazinone moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-2-(3-methyl-6-oxopyridazin-1-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2/c1-12-7-8-17(23)22(21-12)13(2)18(24)19-10-9-14-11-20-16-6-4-3-5-15(14)16/h3-8,11,13,20H,9-10H2,1-2H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFKCLTNXCSRFFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C=C1)C(C)C(=O)NCCC2=CNC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.